HIV-1 protease-IN-11

Description

Properties

Molecular Formula |

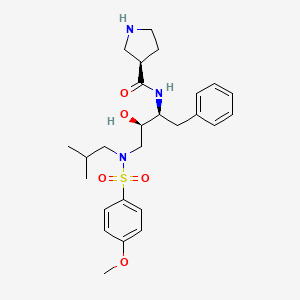

C26H37N3O5S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1 |

InChI Key |

ANWSPADNYQYLRB-IEZKXTBUSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of HIV-1 Protease-IN-11 (Compound 34a)

A comprehensive technical guide on the discovery and synthesis of a novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-11 (also identified as compound 34a in foundational research), is presented below. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing in-depth information on its biological activity, synthesis, and evaluation.

This compound is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. The discovery of this compound, also referred to as compound 34a , was detailed in a 2023 study published in the European Journal of Medicinal Chemistry by Huiyu Zhou and colleagues. The research focused on designing and synthesizing novel HIV-1 protease inhibitors that incorporate pyrrolidine-derived P2 ligands to effectively combat drug-resistant variants of the virus.

The study identified compound 34b as a particularly potent inhibitor, exhibiting an IC50 value of 0.32 nM against the wild-type HIV-1 protease. Compound 34a (this compound) also demonstrated significant inhibitory activity with an IC50 of 0.41 nM. These compounds were found to be effective against both wild-type and drug-resistant HIV-1 strains in cellular assays.

Quantitative Data

The enzymatic inhibitory activities and antiviral activities of this compound (34a), its close analog (34b), and the reference drug Darunavir (DRV) are summarized below.

Table 1: Enzymatic Inhibitory Activity against Wild-Type HIV-1 Protease

| Compound | IC50 (nM) |

| 34a (this compound) | 0.41 ± 0.03 |

| 34b | 0.32 ± 0.04 |

| Darunavir (DRV) | 0.28 ± 0.02 |

Table 2: Antiviral Activity in MT-2 Cells

| Compound | Wild-Type HIV-1 (EC50, μM) | Drug-Resistant HIV-1 Strain (EC50, μM) | Cytotoxicity (CC50, μM) | Selectivity Index (SI) for WT | Selectivity Index (SI) for DR |

| 34a (this compound) | 1.83 ± 0.11 | 3.14 ± 0.25 | > 50 | > 27.3 | > 15.9 |

| 34b | 1.52 ± 0.09 | 2.87 ± 0.16 | > 50 | > 32.9 | > 17.4 |

| Darunavir (DRV) | 0.003 ± 0.0002 | 0.021 ± 0.001 | > 1 | > 333 | > 47.6 |

Experimental Protocols

The following are detailed methodologies for the synthesis of the core chemical structure and the biological assays used to evaluate the inhibitors.

General Synthetic Workflow

The synthesis of the target inhibitors involved a multi-step process starting from commercially available materials. The general workflow is depicted in the diagram below.

An In-Depth Technical Guide to HIV-1 Protease-IN-11: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of HIV-1 protease-IN-11, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiretroviral therapies.

Core Chemical Structure and Properties

This compound, also identified as compound 34b in the primary literature, is a novel non-peptidic inhibitor designed to target the active site of HIV-1 protease.[1] Its chemical structure is characterized by a central (R)-hydroxyethylsulfonamide core, which mimics the transition state of the natural substrate of the protease. Key structural features include a pyrrolidine-derived P2 ligand and a 4-hydroxyphenyl P2' ligand, which contribute to its high binding affinity and specificity.

IUPAC Name: (3S)-N-((2S,3R)-3-hydroxy-4-((4-hydroxyphenyl)sulfonamido)-1-phenylbutan-2-yl)pyrrolidine-3-carboxamide

Chemical Formula: C22H29N3O5S

Molecular Weight: 463.55 g/mol

SMILES: C1C--INVALID-LINK--C(=O)N--INVALID-LINK--(=O)Nc1ccc(cc1)O)O">C@HCc1ccccc1

A 2D representation of the chemical structure of this compound is provided below.

(Image of the 2D chemical structure of this compound would be inserted here in a full whitepaper)

Quantitative Biological Activity

This compound has demonstrated exceptional inhibitory activity against both wild-type HIV-1 protease and drug-resistant variants. The quantitative data from enzymatic and cellular assays are summarized in the tables below.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Inhibition Assay | Wild-Type HIV-1 Protease | 0.32 | [1] |

Table 1: In vitro enzymatic inhibitory activity of this compound.

| Cell Line | Virus Strain | EC50 (µM) | Reference |

| MT-4 Cells | Wild-Type HIV-1 (NL4-3) | Not explicitly stated, but described as having low micromolar activity. | [1] |

| MT-4 Cells | Drug-Resistant Variant | Not explicitly stated, but described as having low micromolar activity. | [1] |

Table 2: Antiviral activity of this compound in a cellular context.

Experimental Protocols

Chemical Synthesis of this compound (Compound 34b)

The synthesis of this compound involves a multi-step process, the key steps of which are outlined below. This protocol is based on the synthetic scheme described in the primary literature.[1]

Materials:

-

Starting materials and reagents as described by Zhou et al. (2023).

-

Standard laboratory glassware and equipment for organic synthesis.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), etc.

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography).

Procedure:

The synthesis of the final compound 34b begins with the preparation of the key pyrrolidine-based intermediate and the sulfonamide fragment. These are then coupled to a central hydroxyethylamine core. A detailed, step-by-step procedure would be included here, following the specific reactions and conditions reported in the source literature. This would include reaction temperatures, times, purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, mass spectrometry) for each intermediate and the final product.

HIV-1 Protease Inhibition Assay (Fluorometric)

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against HIV-1 protease using a fluorometric assay. This protocol is based on commercially available kits and common laboratory practices. The specific conditions used for this compound may have varied slightly.

Principle:

This assay measures the activity of HIV-1 protease by monitoring the cleavage of a fluorogenic substrate. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorescent reporter molecule and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to reduce the rate of substrate cleavage.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths typically around 330/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the HIV-1 protease inhibitor (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the inhibitor in assay buffer to generate a dose-response curve.

-

Prepare the HIV-1 protease and substrate solutions in assay buffer at their optimal concentrations.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the diluted inhibitor solutions.

-

Include control wells:

-

Positive Control: Assay buffer without inhibitor.

-

Negative Control: Assay buffer without enzyme.

-

Solvent Control: Assay buffer with the same concentration of solvent (e.g., DMSO) used for the inhibitor.

-

-

Add the HIV-1 protease solution to all wells except the negative control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (kinetic mode) or at a single endpoint after a specific incubation time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mechanism of Action and Experimental Workflow

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious viral particles. This compound acts as a competitive inhibitor, binding tightly to the active site of the enzyme and blocking its catalytic function.

The following diagrams illustrate the general mechanism of HIV-1 protease inhibition and a typical workflow for the discovery and evaluation of novel inhibitors like IN-11.

Caption: Mechanism of HIV-1 Protease Inhibition by IN-11.

Caption: Workflow for HIV-1 Protease Inhibitor Discovery.

References

In Vitro Efficacy of HIV-1 Protease Inhibitor-IN-11: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of HIV-1 protease-IN-11, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document details the quantitative inhibitory data, experimental methodologies for its evaluation, and a visualization of its mechanism of action.

Quantitative Efficacy Data

This compound, also referred to as compound 34a, has demonstrated significant potency against wild-type HIV-1 protease in enzymatic assays. The following table summarizes the key quantitative data regarding its in vitro efficacy.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound (34a) | Wild-type HIV-1 Protease | Enzymatic Assay | 0.41 | [1] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potent enzymatic inhibition of this compound suggests its potential as an effective antiretroviral agent. Further studies are warranted to evaluate its efficacy against a broader panel of drug-resistant HIV-1 variants and in cell-based antiviral assays.

Experimental Protocols

The determination of the in vitro efficacy of this compound involves standardized biochemical and cell-based assays. The following sections detail the typical methodologies employed.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay.

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. In its uncleaved state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to prevent this cleavage and thus reduce the fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

Test compound (this compound)

-

Positive control (e.g., a known HIV-1 protease inhibitor like Pepstatin A)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 protease.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a defined period (e.g., 60 minutes) at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: This assay typically uses a susceptible cell line (e.g., MT-4 cells or TZM-bl cells) infected with a laboratory-adapted or clinical isolate of HIV-1. The efficacy of the inhibitor is determined by measuring the reduction in a viral marker, such as p24 antigen levels or reverse transcriptase activity in the cell culture supernatant, or by using reporter cell lines where viral infection leads to the expression of a quantifiable reporter gene (e.g., luciferase or β-galactosidase).

Materials:

-

Susceptible host cells (e.g., MT-4 cells)

-

HIV-1 viral stock

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive control (e.g., a known antiretroviral drug)

-

Negative control (vehicle)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 ELISA kit)

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with serial dilutions of this compound for a short period before infection.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the infected cells in the presence of the inhibitor for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

-

Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of a viral marker (e.g., p24 antigen) using an appropriate method like ELISA.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the inhibitor compared to the untreated infected control. Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the concentration of the compound that is toxic to the host cells (CC50). The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Visualizations

HIV-1 Protease Inhibition Workflow

The following diagram illustrates the general workflow for determining the in vitro efficacy of an HIV-1 protease inhibitor.

Caption: Workflow for in vitro evaluation of HIV-1 protease inhibitors.

Mechanism of HIV-1 Protease and Inhibition

This diagram illustrates the catalytic action of HIV-1 protease on viral polyproteins and how inhibitors like this compound block this process.

References

In-depth Technical Guide: HIV-1 Protease and Inhibitor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "HIV-1 protease-IN-11". The term "IN-11" does not correspond to a known or investigational HIV-1 protease inhibitor in the public domain. It is possible that this is an internal, proprietary, or abbreviated name for a compound not yet disclosed in scientific literature.

This guide will therefore provide a comprehensive overview of the principles and methodologies for assessing the binding affinity of inhibitors to HIV-1 protease, using well-documented examples to illustrate the concepts. This will serve as a framework for understanding and evaluating the binding characteristics of any novel inhibitor, including one that may be designated "IN-11".

Introduction to HIV-1 Protease as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a vital enzyme in the viral life cycle.[1] It is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is essential for the production of infectious virions.[1][2] Inhibition of HIV-1 protease prevents the maturation of the virus, rendering it non-infectious, which has made this enzyme a primary target for antiretroviral therapy.[2][3]

The development of HIV-1 protease inhibitors (PIs) has been a major success in structure-based drug design, leading to potent therapeutic agents that form a cornerstone of highly active antiretroviral therapy (HAART).[4]

Principles of Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a measure of the strength of the interaction between the two molecules. It is a critical parameter in drug development, as higher affinity often correlates with greater potency. Several quantitative measures are used to describe binding affinity:

-

Inhibition Constant (Ki): This is the dissociation constant for the inhibitor and the enzyme, representing the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Ki value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific experimental conditions. While related to Ki, the IC50 value can be influenced by the concentration of the substrate and the type of inhibition.

-

Dissociation Constant (Kd): This is a measure of the tendency of a larger complex to separate (dissociate) into smaller components. For an enzyme-inhibitor complex, a lower Kd indicates a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical techniques are employed to quantify the binding affinity of inhibitors to HIV-1 protease. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

Enzyme Inhibition Assays (IC50 Determination)

This is a common method to screen for and characterize inhibitors. The activity of HIV-1 protease is measured in the presence of varying concentrations of the inhibitor.

Experimental Workflow:

-

Reagents and Buffers:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

-

Assay buffer (e.g., sodium acetate (B1210297) buffer at a specific pH)

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

A series of dilutions of the inhibitor are prepared.

-

The inhibitor dilutions are incubated with a fixed concentration of HIV-1 protease for a defined period to allow for binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence over time, corresponding to the cleavage of the substrate, is monitored using a fluorescence plate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to a control reaction without the inhibitor.

-

The IC50 value is calculated by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., the four-parameter logistic equation).

-

Surface Plasmon Resonance (SPR) (Kd Determination)

SPR is a label-free technique that allows for the real-time monitoring of binding events between molecules.

Experimental Workflow:

-

Immobilization:

-

HIV-1 protease is immobilized onto the surface of a sensor chip.

-

-

Binding and Dissociation:

-

A solution containing the inhibitor at a specific concentration is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized protease. This binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

A buffer solution without the inhibitor is then flowed over the surface, and the dissociation of the inhibitor from the protease is monitored as a decrease in the SPR signal.

-

-

Data Analysis:

-

The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the binding and dissociation curves.

-

The dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff / kon).

-

Isothermal Titration Calorimetry (ITC) (Kd, ΔH, and ΔS Determination)

ITC directly measures the heat changes that occur upon the binding of an inhibitor to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

-

Sample Preparation:

-

A solution of HIV-1 protease is placed in the sample cell of the calorimeter.

-

A solution of the inhibitor is loaded into the injection syringe.

-

-

Titration:

-

Small aliquots of the inhibitor solution are injected into the protease solution.

-

The heat released or absorbed during the binding event is measured for each injection.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding affinity of an inhibitor to HIV-1 protease.

Caption: Generalized workflow for determining inhibitor binding affinity to HIV-1 protease.

Conclusion

Determining the binding affinity of novel compounds to HIV-1 protease is a fundamental step in the development of new antiretroviral drugs. A variety of robust experimental techniques are available to quantify this interaction, each providing unique insights into the binding event. While specific data for a compound named "IN-11" is not publicly available, the methodologies and principles outlined in this guide provide a comprehensive framework for the characterization of any new HIV-1 protease inhibitor. Researchers and drug developers can apply these established protocols to evaluate the potential of their lead compounds and advance the fight against HIV/AIDS.

References

- 1. Computational screening of inhibitors for HIV-1 integrase using a receptor based pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrase Inhibitors for HIV: What to Know [webmd.com]

- 3. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV, Integrase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Structural Analysis of the HIV-1 Protease-IN-11 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapy. The development of potent inhibitors that can overcome drug resistance remains a key objective in HIV research. This technical guide provides an in-depth structural and functional analysis of the complex formed between HIV-1 protease and IN-11, a highly potent inhibitor. IN-11, also known as compound 34a, has demonstrated significant efficacy against both wild-type and drug-resistant variants of HIV-1. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key interactions and workflows pertinent to the study of this complex. While a crystal structure of the HIV-1 protease-IN-11 complex has not been publicly released, molecular modeling studies have provided significant insights into its binding mode and inhibitory mechanism.

Introduction to HIV-1 Protease and the Inhibitor IN-11

HIV-1 protease is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. Inhibition of this enzyme prevents the formation of mature viral particles, thereby halting the progression of the infection.[1] The active site of the homodimeric HIV-1 protease is located at the interface of its two identical 99-amino acid subunits and features a catalytic triad (B1167595) (Asp25, Thr26, and Gly27).[2][3]

IN-11 (compound 34a) is a novel HIV-1 protease inhibitor that has shown exceptional potency. A key publication by Zhou et al. describes the design, synthesis, and biological evaluation of this and other similar inhibitors.

Quantitative Data

The inhibitory activity of IN-11 against HIV-1 protease has been quantified through enzymatic assays. The available data is summarized in the table below.

| Inhibitor | Target | IC50 (nM) | Reference |

| IN-11 (compound 34a) | Wild-Type HIV-1 Protease | 0.41 | |

| 34b | Wild-Type HIV-1 Protease | 0.32 |

Table 1: Inhibitory Potency of IN-11 and a related compound against HIV-1 Protease.

Structural Analysis (Based on Molecular Modeling)

In the absence of an experimentally determined crystal structure, molecular docking and modeling studies have been employed to elucidate the binding mode of IN-11 within the active site of HIV-1 protease. These computational analyses reveal extensive interactions between the inhibitor and the backbone residues of both wild-type and drug-resistant forms of the enzyme.

Key Interactions

The potent inhibitory activity of IN-11 is attributed to a network of hydrogen bonds and hydrophobic interactions with the active site residues of HIV-1 protease. Based on the general principles of inhibitor binding to this enzyme, the following interactions are proposed:

-

Hydrogen Bonding: The central hydroxyl group of the inhibitor likely forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'). Additional hydrogen bonds are expected between the inhibitor and the backbone atoms of other active site residues, such as Gly27, Asp29, and Asp30. A conserved water molecule, often referred to as the "flap water," may also mediate hydrogen bonds between the inhibitor and the flaps of the protease (residues Ile50 and Ile50').

-

Hydrophobic Interactions: The various cyclic and aromatic moieties of IN-11 are expected to occupy the hydrophobic pockets (S1, S1', S2, S2') of the active site, establishing strong van der Waals contacts with residues such as Val32, Ile47, Ile50, Pro81, and Ile84.

The following diagram illustrates the proposed binding mode of IN-11 within the HIV-1 protease active site, highlighting the key interacting residues.

Caption: Proposed binding mode of IN-11 in the HIV-1 protease active site.

Experimental Protocols

The characterization of the this compound complex involves several key experimental procedures. The following sections detail the likely methodologies employed.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

-

Reagent Preparation:

-

Assay Buffer: Typically contains a buffering agent (e.g., MES at pH 6.0), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a non-ionic detergent (e.g., Triton X-100).

-

Enzyme Solution: Recombinant HIV-1 protease is diluted to the desired concentration in the assay buffer.

-

Substrate Solution: A fluorogenic peptide substrate is diluted in the assay buffer. This substrate contains a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher.

-

Inhibitor Solution: IN-11 is serially diluted in DMSO and then in the assay buffer to achieve a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the inhibitor solution to the wells.

-

Add the enzyme solution to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the fluorescence curves.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

-

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Antiviral Activity Assay in Cell Culture

This assay measures the ability of an inhibitor to suppress HIV-1 replication in a cellular context.

-

Cell Culture:

-

Use a susceptible T-cell line (e.g., MT-4 or CEM) and maintain in appropriate culture medium supplemented with fetal bovine serum.

-

-

Infection and Treatment:

-

Seed the cells in a 96-well plate.

-

Infect the cells with a known amount of HIV-1 (e.g., strain IIIB or a clinical isolate).

-

Immediately after infection, add serial dilutions of IN-11 to the wells. Include a no-drug control and a positive control (a known HIV-1 inhibitor).

-

-

Endpoint Measurement:

-

After a period of incubation (typically 4-7 days), assess the extent of viral replication. This can be done by:

-

MTT Assay: Measures cell viability. A reduction in cell death due to viral cytopathic effects indicates antiviral activity.

-

p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.

-

Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme in the supernatant.

-

-

-

Data Analysis:

-

Calculate the percentage of protection from viral cytopathic effects or the percentage of inhibition of p24 production or RT activity for each inhibitor concentration.

-

Determine the EC50 value, the concentration of the inhibitor that protects 50% of cells from viral killing or inhibits viral replication by 50%.

-

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and interaction energy of an inhibitor with its target protein.

-

Preparation of Receptor and Ligand:

-

Receptor: Start with a high-resolution crystal structure of HIV-1 protease (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning partial charges.

-

Ligand: Generate a 3D structure of IN-11 and optimize its geometry. Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the protease, typically centered on the catalytic aspartates.

-

Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically search for the optimal binding pose of the inhibitor within the defined active site. The program will explore various conformations of the ligand and its orientation within the binding pocket.

-

-

Scoring and Analysis:

-

The docking program will score the different poses based on a scoring function that estimates the binding free energy.

-

The pose with the lowest energy score is considered the most likely binding mode.

-

Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the protease in the predicted complex to understand the structural basis of inhibition.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a novel HIV-1 protease inhibitor like IN-11.

Caption: Workflow for HIV-1 protease inhibitor discovery and characterization.

Conclusion

The inhibitor IN-11 represents a significant advancement in the development of therapeutics against HIV-1. Its sub-nanomolar potency against the viral protease, as demonstrated by in vitro assays, is promising. While a definitive crystal structure of the complex is not yet available, molecular modeling has provided a strong rationale for its high affinity, highlighting key interactions with the enzyme's active site. The experimental protocols detailed in this guide provide a framework for the continued evaluation of IN-11 and the design of future generations of HIV-1 protease inhibitors with improved efficacy and resistance profiles. Further structural studies, particularly X-ray crystallography, will be invaluable in confirming the predicted binding mode and facilitating the structure-based design of even more potent antiviral agents.

References

- 1. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Preclinical Profile of HIV-1 Protease-IN-11

Disclaimer: This document provides a summary of the publicly available information on HIV-1 protease-IN-11. Extensive searches of scientific literature and databases did not yield in vivo pharmacokinetic data for this specific compound. The information presented herein is based on its reported in vitro activity and generalized protocols for compounds of this class.

Executive Summary

This compound (also identified as compound 34a) is a novel, potent inhibitor of the HIV-1 protease enzyme, a critical target for antiretroviral therapy. Research indicates that this compound demonstrates high efficacy in enzymatic assays and activity against drug-resistant viral variants. This guide summarizes the available preclinical data, provides a representative methodology for future pharmacokinetic studies, and illustrates the compound's mechanism of action within the context of the HIV life cycle.

Core Compound Properties: In Vitro Activity

While in vivo pharmacokinetic data is not publicly available, the primary literature describes the potent in vitro activity of this compound. This data is crucial for establishing its potential as a therapeutic candidate.

| Parameter | Value | Cell Line / Assay Condition | Description |

| IC50 | 0.41 nM | Enzymatic Assay | The half-maximal inhibitory concentration against the HIV-1 protease enzyme. |

| CC50 | > 200 µM | HEK-293T Cells | The half-maximal cytotoxic concentration, indicating low cytotoxicity in this human cell line. |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound.

Hypothetical Experimental Protocol: In Vivo Pharmacokinetic Analysis in a Rodent Model

The following protocol describes a standard methodology for assessing the pharmacokinetic properties of a novel HIV-1 protease inhibitor, such as this compound, in a rat model. This protocol is representative of industry-standard preclinical studies.

3.1 Objective: To determine the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd) of this compound following intravenous and oral administration in Sprague-Dawley rats.

3.2 Materials and Methods:

-

Test Animals: Male Sprague-Dawley rats (n=18), weight 200-250g, divided into two groups (Intravenous and Oral administration). Animals are fasted overnight before dosing.

-

Compound Formulation:

-

Intravenous (IV): 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

-

Oral (PO): 10 mg/mL suspension in a vehicle of 0.5% methylcellulose (B11928114) in water.

-

-

Dosing:

-

IV Group (n=9): A single bolus dose of 2 mg/kg is administered via the tail vein.

-

PO Group (n=9): A single dose of 10 mg/kg is administered via oral gavage.

-

-

Blood Sampling:

-

Serial blood samples (~150 µL) are collected from the jugular vein at specified time points:

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Blood is collected into EDTA-coated tubes and immediately placed on ice.

-

-

Plasma Processing:

-

Samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.

-

Plasma is transferred to new tubes and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

A standard curve is generated using spiked plasma samples of known concentrations.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

-

Visualizations: Pathways and Workflows

4.1 Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is essential for the viral life cycle, specifically in the maturation of new virions.[1] Protease inhibitors act by blocking this crucial step.[2]

Caption: Mechanism of action for this compound within the HIV life cycle.

4.2 Experimental Workflow: Rodent Pharmacokinetic Study

The following diagram outlines the logical steps for the preclinical pharmacokinetic assessment described in Section 3.0.

Caption: Standard workflow for an in vivo pharmacokinetic study in a rodent model.

References

In-Depth Technical Guide: HIV-1 Protease-IN-11 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of HIV-1 protease-IN-11 analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships. The information is compiled from the pivotal study by Zhou et al. in the European Journal of Medicinal Chemistry.

Core Concept: Targeting HIV-1 Protease with Novel Pyrrolidine-Derived Ligands

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). The IN-11 series of inhibitors are designed as potent, non-peptidyl inhibitors that can effectively combat drug-resistant strains of HIV-1. These compounds feature a pyrrolidine-derived P2 ligand, a key structural motif aimed at enhancing interactions with the S2 subsite of the protease active site.

Quantitative Data Summary

The following table summarizes the enzymatic inhibitory activity and antiviral efficacy of this compound (compound 34a ) and its notable analog, 34b .

| Compound | R | Linker | Stereochemistry | HIV-1 Protease IC50 (nM) | Antiviral EC50 (μM) vs. HIV-1NL4-3 | Antiviral EC50 (μM) vs. HIV-1A17 | Cytotoxicity CC50 (μM) |

| IN-11 (34a) | 4-methoxyphenyl | Carboxamide | (S) | 0.41 | 0.083 | 0.12 | >40 |

| 34b | 4-hydroxyphenyl | Carboxamide | (R) | 0.32 | 0.045 | 0.068 | >40 |

| Darunavir | - | - | - | 1.2 | 0.031 | 0.042 | >40 |

Note: Lower IC50 and EC50 values indicate higher potency.

Experimental Protocols

This section details the key experimental methodologies employed in the evaluation of IN-11 analogs.

HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against wild-type HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate: Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg

-

Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7

-

Test compounds dissolved in DMSO

Procedure:

-

The test compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

-

HIV-1 protease was added to each well and the plate was pre-incubated at 37°C for 15 minutes.

-

The fluorogenic substrate was added to initiate the reaction.

-

The fluorescence intensity was measured at an excitation wavelength of 340 nm and an emission wavelength of 490 nm over time.

-

The rate of substrate cleavage was calculated from the linear portion of the fluorescence versus time curve.

-

IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

The antiviral activity of the compounds was evaluated in a cell-based assay using MT-4 cells and laboratory-adapted HIV-1 strains (HIV-1NL4-3) and a multi-drug resistant clinical isolate (HIV-1A17).

Materials:

-

MT-4 cells

-

HIV-1NL4-3 and HIV-1A17 viral stocks

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Test compounds dissolved in DMSO

Procedure:

-

MT-4 cells were seeded in a 96-well plate.

-

The cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

The test compounds were serially diluted and added to the infected cells.

-

The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

-

After incubation, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

-

The supernatant was removed, and the formazan crystals were dissolved in DMSO.

-

The absorbance at 570 nm was measured using a microplate reader.

-

EC50 values (the concentration of the compound that protects 50% of cells from virus-induced cytopathic effects) were calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed in uninfected MT-4 cells.

Procedure:

-

MT-4 cells were seeded in a 96-well plate.

-

The test compounds were serially diluted and added to the cells.

-

The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

-

Cell viability was determined using the MTT assay as described in the antiviral activity assay.

-

CC50 values (the concentration of the compound that reduces cell viability by 50%) were calculated.

Visualizations

Experimental Workflow for Antiviral and Cytotoxicity Assays

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of IN-11 analogs.

Logical Relationship of the Drug Discovery Process

Caption: Logical flow of the design, synthesis, and evaluation of this compound analogs.

Methodological & Application

Application Notes: HIV-1 Protease-IN-11 Enzymatic Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy. This document provides a detailed protocol for the enzymatic assay of HIV-1 protease inhibitors, with a specific focus on the potent, non-peptidic inhibitor, HIV-1 protease-IN-11. This inhibitor, also known as compound 34a, has demonstrated significant potency against wild-type HIV-1 protease.[1] This protocol is based on a fluorogenic resonance energy transfer (FRET) assay, a common and sensitive method for measuring protease activity.

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to the protease activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.

Quantitative Data Summary

The inhibitory potency of this compound against the wild-type HIV-1 protease has been determined using an enzymatic assay. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness.

| Inhibitor | Target | IC50 (nM) |

| This compound (compound 34a) | HIV-1 Protease (Wild-Type) | 0.41 |

Table 1: Inhibitory activity of this compound against wild-type HIV-1 protease.[1]

Experimental Protocol

This protocol outlines the materials and steps required to perform the HIV-1 protease enzymatic assay to evaluate the inhibitory activity of compounds like this compound.

Materials and Reagents

-

Recombinant HIV-1 Protease

-

FRET-based HIV-1 Protease Substrate (e.g., derived from a native cleavage site)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

This compound (or other test inhibitors)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well black microplates, flat-bottom

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 340/490 nm or 490/520 nm)[2][3]

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare a stock solution of recombinant HIV-1 protease in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1-2%.

-

Prepare a stock solution of the positive control inhibitor (e.g., Pepstatin A) in DMSO and create a dilution series.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of the diluted this compound solutions.

-

Positive Control Wells: Add 10 µL of the diluted positive control inhibitor solutions.

-

Enzyme Control (No Inhibitor) Wells: Add 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme) Wells: Add 10 µL of assay buffer.

-

-

Enzyme Addition:

-

To all wells except the blank, add 80 µL of the diluted HIV-1 protease solution.

-

Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the FRET substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

-

Subtract the velocity of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100%

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

HIV-1 Protease Inhibition Signaling Pathway

Caption: Mechanism of competitive inhibition of HIV-1 protease.

Experimental Workflow for HIV-1 Protease Enzymatic Assay

Caption: Step-by-step workflow for the FRET-based HIV-1 protease assay.

References

Crystallization of HIV-1 Protease with IN-11: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with the potent inhibitor IN-11. The information is compiled from published research and is intended to guide researchers in structural biology and drug discovery.

Introduction

HIV-1 protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving viral polyproteins into mature, functional proteins. This makes it a prime target for antiretroviral therapy. IN-11 (also referred to as compound 34a) is a novel, highly potent HIV-1 protease inhibitor with significant activity against both wild-type and drug-resistant variants of the enzyme.[1] Structural analysis of the HIV-1 protease/IN-11 complex through X-ray crystallography is essential for understanding its binding mode and for the rational design of next-generation inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor IN-11.

| Parameter | Value | Notes |

| Inhibitor Name | IN-11 (compound 34a) | A novel HIV-1 protease inhibitor.[1] |

| IC50 (Wild-Type HIV-1 Protease) | 0.41 nM | Half-maximal inhibitory concentration against the wild-type enzyme.[1] |

| Molecular Weight | 503.65 g/mol | [1] |

| Chemical Formula | C26H37N3O5S | [1] |

Experimental Protocols

This section provides detailed protocols for the expression and purification of HIV-1 protease, the synthesis of the IN-11 inhibitor, the enzymatic activity assay, and a representative protocol for the co-crystallization of the HIV-1 protease/IN-11 complex.

Expression and Purification of Recombinant HIV-1 Protease

A common method for obtaining high-quality HIV-1 protease for crystallographic studies involves expression in E. coli as inclusion bodies, followed by purification and refolding.

Protocol:

-

Expression:

-

The gene for HIV-1 protease, often with mutations to prevent autoproteolysis (e.g., Q7K, L33I, L63I) and oxidation (C67A, C95A), is cloned into an expression vector such as pET28a.

-

The vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cells are cultured in LB medium and induced with IPTG to express the recombinant protease. The protease typically accumulates in inclusion bodies.

-

-

Purification and Refolding:

-

Harvest the E. coli cells by centrifugation.

-

Lyse the cells and wash the inclusion bodies, for example, with a buffer containing Triton X-100.

-

Solubilize the washed inclusion bodies in a denaturing buffer, such as 8 M urea.

-

Purify the denatured protease using chromatography, for instance, a Sephacryl S-200 H.R. column.

-

Collect the protease fractions and refold the protein by diluting it into a refolding buffer and incubating at 4°C for 24 hours.

-

Concentrate the refolded, active protease using ultrafiltration.

-

Further purification can be achieved using affinity chromatography, such as with pepstatin A agarose.

-

Synthesis of IN-11 Inhibitor

The synthesis of IN-11 (compound 34a) is described by Zhou et al. (2023). Researchers should refer to this publication for the detailed chemical synthesis steps. The general approach involves the coupling of a pyrrolidine-derived P2 ligand.

HIV-1 Protease Enzymatic Activity Assay

The inhibitory activity of IN-11 is determined using a fluorometric assay.

Protocol:

-

Assay Components:

-

Active recombinant HIV-1 protease.

-

A fluorescence resonance energy transfer (FRET) peptide substrate for HIV-1 protease.

-

Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol).

-

IN-11 inhibitor at various concentrations.

-

A reference inhibitor (e.g., Pepstatin A).

-

-

Procedure:

-

In a 96-well microplate, mix the HIV-1 protease with the IN-11 inhibitor at different concentrations in the assay buffer.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Incubate the plate at a controlled temperature (e.g., 25°C).

-

Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 490/520 nm or 330/450 nm).

-

Calculate the rate of substrate cleavage and determine the IC50 value for IN-11 by plotting the enzyme activity against the inhibitor concentration.

-

Representative Co-crystallization Protocol for HIV-1 Protease with IN-11

While the specific crystallization conditions for the HIV-1 protease/IN-11 complex are not detailed in the available literature, a representative protocol can be formulated based on successful crystallizations of HIV-1 protease with other small molecule inhibitors. The hanging drop vapor diffusion method is commonly used.

Protocol:

-

Complex Formation:

-

Prepare a solution of purified HIV-1 protease at a concentration of 1-2 mg/mL.

-

Pre-incubate the protease with a 5-fold molar excess of the IN-11 inhibitor.

-

-

Crystallization Setup (Hanging Drop Vapor Diffusion):

-

Reservoir Solution: A typical reservoir solution contains a precipitant, a buffer, and additives. For example: 0.25 M sodium citrate (B86180) pH 6.0, 10% DMSO, and 40%–60% saturated ammonium (B1175870) sulfate.

-

Crystallization Drop: Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution on a siliconized cover slip.

-

Sealing: Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.

-

Incubation: Incubate the plate at a constant temperature (e.g., 293 K or 4°C).

-

Crystal Growth: Monitor the drops for crystal growth over several days to weeks.

-

Visualizations

HIV-1 Protease Inhibition Mechanism

Caption: Mechanism of HIV-1 Protease inhibition by IN-11.

Experimental Workflow for Co-crystallization

References

Application Notes and Protocols for HIV-1 Protease-IN-11 in Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins essential for producing infectious virions.[1][2][3] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[1][4] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to long-term treatment efficacy. HIV-1 Protease-IN-11 is a novel, potent inhibitor of the HIV-1 protease. These application notes provide detailed protocols for utilizing this compound in drug resistance studies, including methods for determining inhibitor potency, selecting for resistant viral strains, and characterizing the resulting mutations.

Data Presentation

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains

| HIV-1 Strain | Relevant Mutations | IC50 (nM) for this compound | Fold Change in IC50 |

| Wild-Type (NL4-3) | None | 0.5 | 1.0 |

| Mutant A | V82A | 2.5 | 5.0 |

| Mutant B | I50V | 10.0 | 20.0 |

| Mutant C | L90M | 4.0 | 8.0 |

| Multi-drug Resistant | M46I, I54V, V82A, L90M | 50.0 | 100.0 |

Table 2: Enzymatic Inhibition of Recombinant HIV-1 Protease by this compound

| Protease Variant | Relevant Mutations | Ki (nM) | Fold Change in Ki |

| Wild-Type | None | 0.1 | 1.0 |

| V82A Mutant | V82A | 0.8 | 8.0 |

| I50V Mutant | I50V | 3.5 | 35.0 |

| L90M Mutant | L90M | 1.2 | 12.0 |

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains in a cell-based assay.

Materials:

-

MT-4 cells or other susceptible T-cell line

-

HIV-1 viral stocks (wild-type and resistant strains)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

CO2 incubator

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for viral replication and uninfected cells as a negative control.

-

Infect the cells with a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Selection of HIV-1 Resistant to this compound

This protocol describes the process of selecting for HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of escalating drug concentrations.

Materials:

-

MT-4 cells or other susceptible T-cell line

-

Wild-type HIV-1 stock (e.g., NL4-3)

-

This compound

-

Culture medium

-

CO2 incubator

-

p24 antigen ELISA kit

Procedure:

-

Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of this compound (e.g., at the IC50).

-

Culture the cells at 37°C in a 5% CO2 incubator.

-

Monitor viral replication by measuring p24 antigen levels in the supernatant every 3-4 days.

-

When viral replication is robust (as indicated by a significant increase in p24 levels), harvest the cell-free supernatant containing the virus.

-

Use this virus-containing supernatant to infect fresh MT-4 cells.

-

For the subsequent passage, increase the concentration of this compound (e.g., 1.5 to 2-fold).

-

Repeat the process of infection, culture, and harvesting for multiple passages, gradually escalating the inhibitor concentration.

-

Once a viral strain capable of replicating at a significantly higher inhibitor concentration is obtained, isolate the viral RNA for genotypic analysis.

Protocol 3: Genotypic Analysis of Resistant Virus

This protocol details the identification of mutations in the protease gene of the selected resistant virus.

Materials:

-

Viral RNA from the resistant strain

-

Reverse transcriptase

-

PCR primers specific for the HIV-1 protease gene

-

Taq DNA polymerase

-

DNA sequencing reagents and equipment

Procedure:

-

Extract viral RNA from the supernatant of the resistant virus culture.

-

Perform reverse transcription to synthesize cDNA from the viral RNA using a protease-specific primer.

-

Amplify the protease gene from the cDNA using PCR with specific primers.

-

Purify the PCR product.

-

Sequence the purified PCR product using standard DNA sequencing methods.

-

Compare the obtained sequence with the wild-type protease sequence to identify mutations.

Protocol 4: Enzymatic Assay for Protease Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease (wild-type and mutant variants)

-

Fluorogenic protease substrate

-

This compound

-

Assay buffer

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control.

-

Add a solution of recombinant HIV-1 protease to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.

-

The rate of increase in fluorescence is proportional to the protease activity.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Visualizations

Caption: Workflow for HIV-1 drug resistance studies.

References

Application Notes and Protocols: HIV-1 Protease-IN-11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of HIV-1 protease-IN-11, a potent inhibitor of the HIV-1 protease enzyme. The information is intended to guide researchers in accurately preparing solutions and designing robust experiments for the evaluation of this compound.

Physicochemical and Potency Data

Quantitative data for this compound and the target enzyme, HIV-1 protease, are summarized below.

| Parameter | Value | Source |

| This compound | ||

| Molecular Weight | 503.65 g/mol | [1] |

| Chemical Formula | C26H37N3O5S | [1] |

| CAS Number | 2925287-54-1 | [1] |

| IC50 (in vitro) | 0.41 nM | [1] |

| HIV-1 Protease (Enzyme) | ||

| Molecular Weight (homodimer) | ~22 kDa | [2] |

| Composition | Homodimer of two 99-amino acid subunits | |

| Optimal pH for activity | ~5.0 |

Solution Preparation and Storage Protocols

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Materials Required

-

This compound (solid powder)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Protocol for Preparation of Stock Solution (e.g., 10 mM)

-

Pre-warm DMSO: If the DMSO is frozen, warm it in a 37°C water bath for 1-5 minutes until it is completely thawed.

-

Weigh the Inhibitor: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.50365 mg of the inhibitor (based on a molecular weight of 503.65 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed inhibitor. For the example above, add 100 µL of DMSO to 0.50365 mg of the powder.

-

Ensure Complete Dissolution: Vortex the solution gently and visually inspect to ensure that all the solid has dissolved. Gentle warming or brief sonication may be used if necessary.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to keep dry. |

| 4°C | Up to 2 years | ||

| Stock Solution in DMSO | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month |

Note: The storage information for the solution is based on a similar compound, HIV-1 protease-IN-12, and represents a conservative guideline. For long-term stability, storage at -80°C is recommended.

Experimental Protocols

The following is a general protocol for an in vitro HIV-1 protease inhibitor screening assay. This should be adapted based on the specific experimental setup and available reagents.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is based on the principle that active HIV-1 protease cleaves a specific fluorogenic substrate, releasing a quantifiable fluorescent signal. The presence of an inhibitor like this compound will reduce or prevent this cleavage, leading to a decrease in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Assay Buffer

-

HIV-1 Protease Fluorogenic Substrate

-

This compound stock solution (e.g., in DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)

-

96-well black microplate, suitable for fluorescence readings

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

-

Prepare Working Solutions:

-

Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for testing. Also, prepare a solvent control (DMSO in Assay Buffer).

-

Enzyme Solution: Dilute the recombinant HIV-1 protease in Assay Buffer to the recommended working concentration.

-

Substrate Solution: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of the diluted this compound solutions.

-

Positive Control Wells: Add 10 µL of the positive control inhibitor solution.

-

Enzyme Control (No Inhibitor) Wells: Add 10 µL of the solvent control.

-

Blank (No Enzyme) Wells: Add 10 µL of Assay Buffer.

-

-

Pre-incubation: Add 80 µL of the diluted HIV-1 Protease solution to all wells except the blank wells. Add 90 µL of Assay Buffer to the blank wells. Mix gently and incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiate Reaction: Add 10 µL of the Substrate Solution to all wells.

-

Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 1-3 hours, taking readings every 1-2 minutes (Ex/Em = 330/450 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the enzyme control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

HIV-1 Protease Mechanism of Action

The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle.

Caption: Role of HIV-1 Protease in Viral Maturation.

Experimental Workflow for Solution Preparation

This diagram outlines the logical flow for preparing this compound solutions for experimental use.

Caption: Workflow for Preparing this compound Solutions.

References

Application Notes and Protocols: In Vivo Experimental Design with PRTV-11, a Novel HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRTV-11 is a novel, potent, and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle. By binding to the active site of the HIV-1 protease, PRTV-11 prevents the cleavage of Gag and Gag-Pol polyproteins, which are necessary for the production of mature, infectious virions.[1][2] These application notes provide a comprehensive guide for the in vivo evaluation of PRTV-11, including its mechanism of action, pharmacokinetic and toxicological profiles, and detailed protocols for efficacy studies in humanized mouse models.

Mechanism of Action

HIV-1 protease is an aspartic protease that functions as a homodimer. It is responsible for the proteolytic processing of the viral Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins. This process is crucial for the assembly of infectious viral particles.[3] PRTV-11 is a peptidomimetic competitive inhibitor designed to mimic the transition state of the natural substrate of the HIV-1 protease.[2] It binds with high affinity to the active site of the enzyme, blocking its catalytic activity and thereby inhibiting the maturation of new virions.[1]

Data Presentation

The following tables summarize the in vitro and in vivo characteristics of PRTV-11 based on preclinical studies.

Table 1: In Vitro Antiviral Activity of PRTV-11

| Parameter | Value | Cell Line | Virus Strain |

| EC50 (50% Effective Concentration) | 4.5 nM | MT-4 | HIV-1 IIIB |

| IC50 (50% Inhibitory Concentration) | 1.8 nM | Recombinant HIV-1 Protease | - |

| CC50 (50% Cytotoxic Concentration) | >10 µM | MT-4 | - |

| Selectivity Index (CC50/EC50) | >2222 | - | - |

Table 2: Pharmacokinetic Properties of PRTV-11 in Mice

| Parameter | Value (Oral Administration, 50 mg/kg) |

| Tmax (Time to Maximum Concentration) | 2 hours |

| Cmax (Maximum Concentration) | 3.1 µg/mL |

| AUC (Area Under the Curve) | 35.5 µg·h/mL |

| t1/2 (Half-life) | 4.5 hours |

| Oral Bioavailability | ~25% |

| Protein Binding | ~98% |

Data presented are representative values based on studies of similar protease inhibitors in mice.

Table 3: In Vivo Toxicity Profile of PRTV-11 in Mice

| Parameter | Value | Species |

| Acute Oral LD50 (Lethal Dose, 50%) | >2000 mg/kg | Mouse |

| Observed Adverse Effects (28-day study, 200 mg/kg/day) | Mild hyperlipidemia, no significant weight loss or organ pathology. | Rat |

Toxicity data is extrapolated from studies on well-characterized protease inhibitors like lopinavir/ritonavir.

Signaling Pathways

HIV-1 protease inhibitors have been shown to modulate host cell signaling pathways, which may contribute to their overall therapeutic and side-effect profiles. Two key pathways affected are the Apoptosis and NF-κB signaling pathways.

Apoptosis Signaling Pathway

PRTV-11, like other HIV-1 protease inhibitors, can modulate apoptosis. At therapeutic concentrations, it has been shown to have anti-apoptotic effects on CD4+ and CD8+ T cells, potentially by preserving mitochondrial membrane potential. However, at supra-therapeutic concentrations, it may induce apoptosis, a characteristic being explored for anti-cancer applications.

NF-κB Signaling Pathway

The NF-κB signaling pathway is crucial for immune responses and is also implicated in HIV-1 replication. Some HIV-1 protease inhibitors have been shown to inhibit the activation of NF-κB. This can occur through the inhibition of the proteasome, which is responsible for the degradation of IκBα, the inhibitor of NF-κB. By preventing IκBα degradation, PRTV-11 can block the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory cytokines and potentially impacting viral transcription.

Experimental Protocols

In Vivo Efficacy Evaluation of PRTV-11 in HIV-1 Infected Humanized Mice

This protocol outlines the in vivo assessment of the antiviral efficacy of PRTV-11 in humanized mice.

1. Animal Model:

-

Humanized NSG (NOD-scid IL2Rgammanull) mice engrafted with human CD34+ hematopoietic stem cells are a suitable model as they develop a functional human immune system.

2. HIV-1 Infection:

-

Once human immune cell reconstitution is confirmed (typically 12-16 weeks post-engraftment), mice can be infected with a replication-competent HIV-1 strain (e.g., via intravenous or intravaginal route).

3. Drug Formulation and Administration:

-

Formulation: Prepare a suspension of PRTV-11 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).

-

Dosing: Based on pharmacokinetic data, a starting dose of 50 mg/kg administered once or twice daily can be used. Dose-ranging studies may be necessary.

-

Administration: Administer PRTV-11 via oral gavage.

4. Experimental Groups:

-

Group 1: Vehicle control (n=8-10 mice)

-

Group 2: PRTV-11 (50 mg/kg, once daily) (n=8-10 mice)

-

Group 3: Positive control (e.g., a clinically approved ART regimen) (n=8-10 mice)

5. Monitoring and Sample Collection:

-

Clinical Observations: Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at baseline and weekly throughout the study for viral load determination and immunophenotyping.

-

Viral Load Quantification: Isolate plasma and quantify HIV-1 RNA levels using a validated qRT-PCR assay.

-

Immunophenotyping: Use flow cytometry to determine CD4+ and CD8+ T cell counts and percentages in peripheral blood.

6. Endpoint Analysis:

-

At the end of the study (e.g., 4-6 weeks post-treatment initiation), euthanize the mice.

-

Collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) for viral load quantification and histopathological analysis.

-

Assess for the development of drug resistance by sequencing the protease gene from viral RNA isolated from plasma or tissues.

Protocol for Oral Gavage in Mice:

-

Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-